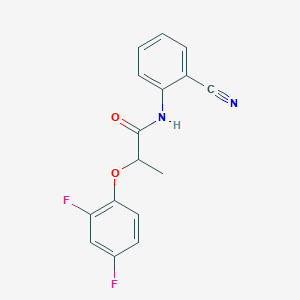![molecular formula C17H16BrN3O B5404538 Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- CAS No. 874622-82-9](/img/structure/B5404538.png)
Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-: is a complex organic compound that features a quinazoline core structure substituted with a bromine atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl group and the ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline carboxylic acids, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinazoline core is a common motif in many biologically active molecules, including kinase inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
- Ethanol, 2-[(6-chloro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-fluoro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-iodo-4-phenyl-2-quinazolinyl)methylamino]-
Uniqueness: Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
874622-82-9 |
|---|---|
Molekularformel |
C17H16BrN3O |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
2-[(6-bromo-4-phenylquinazolin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C17H16BrN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 |
InChI-Schlüssel |
INHKDBGSVMJVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![(3-Methyltriazolo[4,5-b]pyridin-6-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride](/img/structure/B5404501.png)
![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one](/img/structure/B5404523.png)

